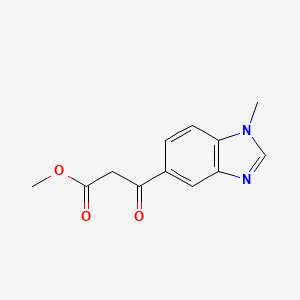

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester

Description

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester is a heterocyclic ester derivative featuring a benzoimidazole core linked to a β-keto ester moiety. This compound is structurally characterized by:

- A 1-methyl-substituted benzoimidazole ring, which enhances steric stability and modulates electronic properties.

- A β-keto ester group (-CO-COOCH₃), contributing to its reactivity in nucleophilic addition or cyclization reactions.

- A methyl ester terminus, which influences solubility and hydrolysis kinetics.

Synthetic routes for similar benzoimidazole derivatives often involve condensation reactions or hydrolysis steps under basic conditions, as exemplified in the preparation of structurally related compounds like 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid .

Properties

IUPAC Name |

methyl 3-(1-methylbenzimidazol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-7-13-9-5-8(3-4-10(9)14)11(15)6-12(16)17-2/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQRVOCXFLALNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester typically involves the following steps:

Formation of 1-Methyl-1H-benzoimidazole: This can be achieved by reacting o-phenylenediamine with formaldehyde in the presence of an acid catalyst.

Oxidation: The resulting 1-methyl-1H-benzoimidazole is then oxidized using an oxidizing agent such as potassium permanganate or chromyl chloride to introduce the oxo group.

Esterification: The final step involves esterification of the oxo group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Derivatives with different nucleophiles replacing the ester group.

Scientific Research Applications

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

(a) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3)

- Key Differences: Replaces the β-keto ester with a butanoic acid chain. Incorporates a benzyl(2-hydroxyethyl)amino substituent, enhancing hydrophilicity. Synthesized via NaOH-mediated hydrolysis, contrasting with the esterification pathways typical for the target compound .

(b) 5-(1-Hydroxy-1-methyl-ethyl)-2-propyl-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazole-4-carboxylic Acid 5-methyl-2-oxo-[1,3]dioxol-4-ylmethyl Ester

(a) Sandaracopimaric Acid Methyl Ester (Compound 4)

(b) E/Z-Communic Acid Methyl Esters (Compounds 8 and 9)

(c) Fatty Acid Methyl Esters (e.g., Palmitic, Stearic Acid Methyl Esters)

- Key Differences :

Physicochemical and Analytical Comparisons

| Property | 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic Acid Methyl Ester | Sandaracopimaric Acid Methyl Ester | Palmitic Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight | ~290 g/mol | ~316 g/mol | ~270 g/mol |

| Functional Groups | Benzoimidazole, β-keto ester | Diterpene carboxylic acid ester | Aliphatic ester |

| GC-MS Retention Behavior | Moderate retention (polar β-keto group) | Long retention (hydrophobic diterpene) | Short retention (linear chain) |

| Hydrolysis Susceptibility | High (β-keto esters prone to nucleophilic attack) | Low (steric protection) | Moderate |

Research Findings

- Reactivity : The β-keto ester group in the target compound facilitates cyclization reactions, unlike sandaracopimaric or fatty acid methyl esters, which are less reactive due to their saturated or sterically hindered structures .

- Biological Relevance : Benzoimidazole derivatives often exhibit pharmacological activity (e.g., antimicrobial, anticancer), whereas diterpene esters are studied for anti-inflammatory properties .

Biological Activity

3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester, commonly referred to as methyl ester of benzoimidazole propionic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula: C12H12N2O3

- Molecular Weight: 232.24 g/mol

- CAS Number: 858646-14-7

The structure features a benzoimidazole moiety, which is known for its role in various biological activities.

Antitumor Activity

Research indicates that derivatives of benzoimidazole compounds exhibit significant antitumor effects. A study demonstrated that similar compounds can inhibit various tumor cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with a benzoimidazole structure have shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis via the mitochondrial pathway .

Case Study:

In a recent study, methyl ester derivatives were tested against several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various pathogenic bacteria. Studies have shown that compounds with similar structures possess activity against Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro assays revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 32–64 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are valuable.

Mechanism of Action:

The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests that it may exert its anti-inflammatory effects by blocking the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Data Summary

| Activity Type | Test Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7, A549 | Micromolar range | Apoptosis induction |

| Antibacterial | Staphylococcus aureus | 32–64 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | |||

| Anti-inflammatory | LPS-stimulated macrophages | Not specified | NF-kB pathway inhibition |

Q & A

Q. What are the optimal synthetic routes for 3-(1-Methyl-1H-benzoimidazol-5-yl)-3-oxo-propionic acid methyl ester, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions. For example, coupling 1-methyl-1H-benzimidazole-5-carboxylic acid with methyl propiolate via a nucleophilic acyl substitution, followed by keto-enol tautomerization. Key variables include solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., HATU or EDCI), and temperature (reflux vs. room temperature). Optimization can be guided by TLC monitoring and spectroscopic validation (e.g., disappearance of starting material peaks in -NMR). Reaction yields may improve with anhydrous conditions and inert gas purging to prevent oxidation .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) conclusively characterize the structure of this compound?

- Methodological Answer :

- -NMR : The methyl ester group typically appears as a singlet at δ ~3.6–3.8 ppm. The benzoimidazole protons resonate as aromatic multiplets between δ 7.2–8.5 ppm, with deshielding effects from the electron-withdrawing ketone group.

- IR : Strong absorption bands at ~1700–1750 cm confirm the ester (C=O) and ketone (C=O) functionalities.

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z corresponding to the molecular formula (CHNO), with fragmentation patterns reflecting cleavage at the ester or ketone bonds.

Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What strategies ensure the stability of this compound during storage and experimental handling?

- Methodological Answer :

- Storage : Store at −20°C under inert atmosphere (argon) in amber vials to prevent photodegradation.

- Solubility : Use aprotic solvents (e.g., DMSO) for stock solutions to avoid ester hydrolysis.

- Stability Testing : Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 30 days) under varying pH and temperature conditions. Lyophilization may enhance long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against specific enzymatic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known interactions with benzimidazole scaffolds (e.g., kinases, cytochrome P450).

- Analog Synthesis : Introduce substituents at the benzoimidazole N-methyl group or ester moiety to modulate electron density and steric effects.

- Assays : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC determination. Validate results with X-ray crystallography or molecular docking to map binding interactions .

Q. How should researchers address contradictory data in bioactivity assays (e.g., inconsistent IC values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤1%).

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate cell viability via MTT assays.

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-experimental variability. Replicate assays in triplicate across independent labs .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), topological polar surface area (TPSA), and CYP450 metabolism.

- Molecular Dynamics (MD) : Simulate compound-membrane interactions to assess passive diffusion.

- Docking Studies : Employ AutoDock Vina to model binding poses in target active sites, focusing on hydrogen bonding with the ketone/ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.